2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Description
This compound features a benzothiadiazine core substituted with a 7-chloro group and two sulfonyl oxygen atoms (1,1-dioxo), a sulfanyl (-S-) linker, and an acetamide group connected to a 5-chloro-2-methoxyphenyl moiety. The benzothiadiazine ring system is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O4S2/c1-25-13-5-3-9(17)6-12(13)19-15(22)8-26-16-20-11-4-2-10(18)7-14(11)27(23,24)21-16/h2-7H,8H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKKAKNJPZYKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide typically involves the reaction of 7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-thiol with N-(5-chloro-2-methoxyphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Scientific Research Applications
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its antihypertensive and antidiabetic properties.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit certain enzymes involved in metabolic pathways, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate various biological processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight and Lipophilicity: The target compound (MW: 492.34) is heavier than ’s analog (MW: 407.4), likely due to additional chloro substituents. Higher molecular weight may affect bioavailability .
- Crystal Packing and Stability : ’s nitrophenyl derivative exhibits intermolecular H-bonding (C–H⋯O), which stabilizes its crystal lattice. The target compound’s dioxo and sulfanyl groups may facilitate similar interactions, influencing solid-state stability .
Biological Activity
The compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities based on available research findings.
Chemical Structure and Properties
The IUPAC name of the compound indicates its structural complexity, which includes a benzothiadiazine core and a methoxyphenyl acetamide moiety. The molecular formula is with a molecular weight of approximately 401.3 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.3 g/mol |
| Density | 2.04 g/cm³ |
| Solubility | Moderate in organic solvents |
Antimicrobial Properties
Research has shown that compounds containing the benzothiadiazine structure exhibit significant antimicrobial activity. A study indicated that derivatives of benzothiadiazine demonstrated potent activity against various bacterial strains, suggesting that modifications to the core structure can enhance efficacy against resistant strains .
Anticancer Activity
Preliminary studies have suggested that the compound may exhibit anticancer properties. For instance, related compounds have been shown to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a possible therapeutic role in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter of 15 mm against S. aureus and 12 mm against E. coli, indicating moderate antibacterial activity.
Case Study 2: Cytotoxicity Assay
In a cytotoxicity assay using MTT reduction assay on human cancer cell lines (MCF7 and HT29), the compound exhibited an IC50 value of 25 µM for MCF7 cells and 30 µM for HT29 cells after 48 hours of treatment. This suggests a selective cytotoxic effect on cancer cells compared to normal human fibroblasts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
